N-benzhydryl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Description
N-benzhydryl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide (CAS: 1171401-74-3) is a heterocyclic organic compound with a molecular formula of C24H26N4O2 and a molecular weight of 402.5 g/mol . Its structure features three key components:
- A benzhydryl group (diphenylmethyl) linked to the carboxamide nitrogen.
- A piperidine ring substituted at the 4-position with a 5-cyclopropyl-1,3,4-oxadiazole moiety.
- A carboxamide bridge connecting the benzhydryl and piperidine groups.
Properties
IUPAC Name |
N-benzhydryl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c29-24(25-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18)28-15-13-20(14-16-28)23-27-26-22(30-23)19-11-12-19/h1-10,19-21H,11-16H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMHACBBLLLZBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzhydryl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, emphasizing its therapeutic applications and mechanisms of action.
Structure and Composition
The molecular formula of this compound is with a molecular weight of 402.5 g/mol. The compound features a piperidine core substituted with a benzhydryl group and a cyclopropyl oxadiazole moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 402.5 g/mol |
| CAS Number | 1171401-74-3 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of benzhydrylpiperazine have demonstrated significant inhibition against Mycobacterium tuberculosis, with selectivity indices exceeding 30, indicating low cytotoxicity while maintaining potent antituberculosis activity . This suggests that the oxadiazole moiety may enhance lipophilicity and facilitate membrane permeability, crucial for antimicrobial efficacy.
Anticancer Properties
Compounds containing piperidine structures have been associated with anticancer activities. Studies indicate that derivatives exhibit moderate to high potency against various cancer cell lines. For example, certain benzhydryl derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells. The structure’s ability to interact with multiple biological targets is believed to play a significant role in its anticancer efficacy.
The mechanism by which this compound exerts its effects is multifaceted:
- Calcium Channel Modulation : Similar compounds have been reported to act as calcium channel blockers, which can influence cellular excitability and neurotransmitter release .
- Inhibition of Enzymatic Activity : The oxadiazole ring may interact with specific enzymes or receptors involved in disease processes, potentially leading to reduced tumor growth or microbial viability.
Study 1: Antimycobacterial Evaluation
A study evaluated the antitubercular activity of a series of benzhydryl derivatives against Mycobacterium tuberculosis H37Rv strain. The compounds were assessed for their ability to inhibit bacterial growth in vitro. Results indicated that certain derivatives exhibited significant activity with low cytotoxicity, supporting their potential as therapeutic agents against tuberculosis .
Study 2: Anticancer Activity Assessment
In another investigation focusing on anticancer properties, various piperidine derivatives were tested against multiple cancer cell lines (e.g., HT-29 and TK-10). The study found that some compounds led to a marked reduction in cell viability and induced apoptosis through mitochondrial pathways . This highlights the therapeutic potential of structurally related compounds in cancer treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues: Oxadiazole-Containing Derivatives
Compound A : N-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide (CAS: 850935-88-5)
- Molecular Formula : C18H22N4O4S
- Molecular Weight : 390.46 g/mol
- Key Features :
Compound B : N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide (CAS: 850935-95-4)
- Molecular Formula : C16H18N4O5S
- Molecular Weight : 378.4 g/mol
- Key Features :
| Parameter | Main Compound | Compound A | Compound B |
|---|---|---|---|
| Core Structure | Piperidine-carboxamide | Benzamide-sulfonyl | Benzamide-sulfonyl |
| Oxadiazole Substituent | Cyclopropyl | Cyclopropyl | Cyclopropyl |
| Key Functional Group | Benzhydryl | 2-Methylpiperidine | Morpholine |
| Molecular Weight (g/mol) | 402.5 | 390.46 | 378.4 |
| XLogP3 | N/A | N/A | 0.3 |
Structural Implications :
- Compound A and B prioritize sulfonyl-linked substituents, which may favor hydrogen bonding or target-specific interactions.
Functional Analogues: Tetrazole- and Triazole-Based Derivatives
Compound C : N′-5-Tetrazolyl-N-aroylthioureas
- Key Features :
Compound D : N-(1H-3-Carboxy-1,2,4-triazol-5-yl)-N′-aryloxyacetylureas
- Key Features :
| Parameter | Main Compound | Compound C | Compound D |
|---|---|---|---|
| Heterocycle | 1,3,4-Oxadiazole | Tetrazole | Triazole |
| Biological Activity | Unknown | Herbicidal | Plant growth |
| Polarity | Moderate | High (thiourea) | High (carboxylic acid) |
Functional Implications :
- The oxadiazole in the main compound may offer superior metabolic stability compared to tetrazole or triazole derivatives.
Q & A
Basic Question: What are the recommended synthetic pathways for N-benzhydryl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling a piperidine-carboxamide scaffold with a cyclopropane-substituted oxadiazole moiety. Key steps include:
- Cyclopropane functionalization : Introduce the cyclopropyl group via [2+1] cycloaddition using diazo compounds under catalytic conditions (e.g., Rh(II) catalysts) .
- Oxadiazole formation : Utilize hydrazide intermediates cyclized with carbon disulfide or cyanogen bromide under acidic conditions .
- Piperidine coupling : Employ carbodiimide-mediated amide bond formation between the benzhydryl-piperidine and oxadiazole-carboxylic acid derivatives .
Optimization : Use factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield and purity .
Basic Question: How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD) : Resolve molecular geometry and confirm stereochemistry. Parameters like R-factor (<0.06) and data-to-parameter ratios (>7:1) ensure reliability .
- Spectroscopic techniques :
- Mass spectrometry : Confirm molecular ion ([M+H]) and fragmentation patterns against theoretical simulations .
Advanced Question: What computational strategies are effective for predicting the biological activity of this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, GPCRs). Validate docking poses with MD simulations (NAMD/GROMACS) to assess binding stability .
- QSAR modeling : Develop quantitative structure-activity relationships using descriptors like LogP, topological polar surface area (TPSA), and H-bond donor/acceptor counts. Train models with datasets from analogous oxadiazole derivatives .
- ADMET prediction : Tools like SwissADME or pkCSM predict pharmacokinetic properties (e.g., blood-brain barrier permeability, CYP450 inhibition) to prioritize in vitro testing .
Advanced Question: How can researchers resolve contradictions in biological assay data (e.g., varying IC50 values across studies)?
Methodological Answer:
- Assay standardization :
- Control variables: Cell line passage number, serum concentration, and incubation time .
- Use reference compounds (e.g., staurosporine for kinase inhibition) to normalize results.
- Data analysis :
- Apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers.
- Perform dose-response curve fitting (GraphPad Prism) to calculate Hill slopes and assess assay robustness .
- Mechanistic follow-up : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics and rule off-target effects .
Basic Question: What analytical techniques are suitable for assessing purity and stability?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm). Optimize mobile phase (e.g., acetonitrile/0.1% TFA) to achieve resolution (R > 2.0) .
- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures to assess thermal stability.
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products .
Advanced Question: How can researchers design experiments to elucidate the compound’s mechanism of action?
Methodological Answer:
- Omics approaches :
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC (stable isotope labeling) to quantify protein expression changes .
- Pathway analysis : Use KEGG or Reactome databases to map enriched pathways (e.g., apoptosis, PI3K-Akt).
- CRISPR/Cas9 knockout : Validate target involvement by knocking out candidate genes and measuring resistance .
Advanced Question: What methodologies are recommended for studying metabolic pathways and metabolite identification?
Methodological Answer:
- In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor. Analyze metabolites via LC-MS/MS (Q-TOF) .
- Stable isotope tracing : Use C-labeled compound to track metabolite incorporation.
- CYP450 inhibition assays : Fluorescent probes (e.g., Vivid® CYP450 kits) to identify metabolizing enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
